molecular formula C11H14BrNO3 B4985590 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No. B4985590
M. Wt: 288.14 g/mol
InChI Key: DBYGEDJXMKBSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in the field of pharmacology and biochemistry. In

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves binding to specific receptors in the body, including the GABA-A receptor. This binding leads to the modulation of receptor activity, resulting in various physiological effects. Additionally, it has been shown to have an effect on certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide are diverse and depend on the specific receptors and pathways involved. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, as well as potential anti-inflammatory and anti-cancer effects. Additionally, it has been shown to affect various neurotransmitter systems in the body, including GABA, glutamate, and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of receptor activity and investigation of specific pathways. Additionally, its unique chemical structure allows for the development of new drugs with improved efficacy and safety profiles.
One limitation of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its potential toxicity and side effects. Careful handling and dosing are required to ensure safety and avoid adverse effects. Additionally, its high potency and specificity can make it difficult to study the effects of other drugs or compounds in combination with 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.

Future Directions

There are many potential future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further investigation into its potential therapeutic effects on various diseases, including cancer and neurological disorders, is warranted. Finally, studies investigating its effects on specific neurotransmitter systems and ion channels could lead to a better understanding of its physiological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves the reaction of 2-methyl-4-bromo phenol with chloroacetyl chloride, followed by reaction with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This method requires careful handling of the reactants and products to ensure purity and yield.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is commonly used in scientific research for its ability to modulate specific receptors in the body. It has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in studies to investigate the mechanisms of action of certain drugs and to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGEDJXMKBSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

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